3-Isobutyrylbenzaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H12O2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
3-(2-methylpropanoyl)benzaldehyde |
InChI |
InChI=1S/C11H12O2/c1-8(2)11(13)10-5-3-4-9(6-10)7-12/h3-8H,1-2H3 |
InChI Key |
KXTRYFWOENPGPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=CC=CC(=C1)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Isobutyrylbenzaldehyde and Analogues
Established Synthetic Routes to Isobutyrylbenzaldehydes
Traditional synthetic methods for isobutyrylbenzaldehydes can be broadly categorized into the construction of the aromatic ring system with the desired substitution pattern from the outset (de novo synthesis) or the modification of a pre-existing aromatic precursor.
De Novo Synthesis Strategies
De novo synthesis strategies build the substituted benzene (B151609) ring from acyclic precursors. While not the most common approach for a relatively simple molecule like 3-isobutyrylbenzaldehyde, these methods are fundamental in organic synthesis. The Gattermann-Koch reaction, for instance, is a classic method for the formylation of aromatic compounds using carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst like aluminum chloride. researchgate.netresearchgate.netrsc.orgacs.org This reaction introduces a formyl group onto an aromatic ring, and in principle, could be applied to an isobutyryl-substituted benzene. However, the harsh conditions and the instability of the formylating agent, formyl chloride, which tends to decompose to carbon monoxide and HCl, are significant drawbacks. baranlab.orgnih.gov
A more direct and widely used de novo approach for aromatic ketones is the Friedel-Crafts acylation. baranlab.org This reaction involves the electrophilic acylation of an aromatic ring with an acyl halide or anhydride (B1165640) using a Lewis acid catalyst. For the synthesis of an isobutyrylbenzaldehyde, one could envision the acylation of a benzaldehyde (B42025) derivative. However, the aldehyde group is deactivating, making the Friedel-Crafts reaction challenging. google.com Furthermore, the Lewis acid catalyst can complex with the aldehyde's carbonyl oxygen, further impeding the reaction. google.com A more feasible Friedel-Crafts strategy would involve the acylation of a precursor that can be later converted to the aldehyde.
Precursor-Based Synthetic Approaches
Precursor-based syntheses are generally more practical for producing this compound. These methods start with a monosubstituted or a differently disubstituted benzene and introduce the remaining functional groups.
One common strategy is the Friedel-Crafts acylation of a protected or masked benzaldehyde precursor . For example, toluene (B28343) can be acylated with isobutyryl chloride, and the resulting methyl group can then be oxidized to an aldehyde. A study on the liquid-phase acylation of toluene with isobutyryl chloride using various zeolite catalysts demonstrated that zeolite Beta and Y were most effective. researchgate.net The primary product is p-isobutyryltoluene due to steric hindrance, but the meta-isomer, a direct precursor to this compound after oxidation, could potentially be optimized.
Another precursor-based method involves the formylation of an isobutyryl-substituted benzene . While the Gattermann-Koch reaction is an option, other formylation methods might offer better control.
A versatile precursor-based approach involves the use of Weinreb amides . These amides can be reduced to aldehydes using reagents like diisobutylaluminum hydride (DIBAL-H). A one-pot procedure for the synthesis of substituted benzaldehydes has been developed, which involves the reduction of a bromo-substituted Weinreb amide followed by a palladium-catalyzed cross-coupling reaction with an organolithium reagent. rsc.orgthieme-connect.comnih.gov This method provides a pathway to highly functionalized benzaldehydes.
The following table summarizes representative precursor-based synthetic approaches.
| Precursor | Reagents | Product | Key Transformation |
| Toluene | 1. Isobutyryl chloride, Zeolite β or Y2. Oxidizing agent | 3-Isobutyryltoluene (minor), 4-Isobutyryltoluene (major) | Friedel-Crafts Acylation |
| Bromo-substituted Weinreb Amide | 1. DIBAL-H2. Organolithium reagent, Pd catalyst | Substituted Benzaldehyde | Reduction and Cross-Coupling |
| 2-Chloro-1-trifluoromethylbenzene | 1. n-Butyl lithium2. DMF3. H₂O | 2-Chloro-3-trifluoromethylbenzaldehyde | Lithiation and Formylation |
Utilization of Organometallic Reagents in Synthesis
Organometallic reagents are indispensable tools for the synthesis of aldehydes and ketones due to their high reactivity and selectivity.
Organolithium reagents are powerful nucleophiles and bases. They can be used to introduce functional groups onto an aromatic ring through metal-halogen exchange followed by reaction with an electrophile. For instance, a bromo-substituted benzene can be treated with an organolithium reagent to generate an aryllithium species, which can then react with N,N-dimethylformamide (DMF) to yield an aldehyde upon workup. nih.gov This approach is valuable for the synthesis of specifically substituted benzaldehydes.
Organocuprates , also known as Gilman reagents, are softer nucleophiles compared to organolithium or Grignard reagents. A key application of organocuprates is their reaction with acyl chlorides to produce ketones. baranlab.orgnih.govnih.govnih.gov This reaction is highly efficient and avoids the common problem of over-addition that occurs with more reactive organometallics, which would lead to tertiary alcohols. baranlab.org This method is ideal for introducing the isobutyryl group onto a benzene ring that already contains a protected aldehyde or a group that can be converted to an aldehyde.
The table below illustrates the application of organometallic reagents in the synthesis of aldehyde and ketone functionalities.
| Organometallic Reagent | Substrate | Product | Key Transformation |
| n-Butyl lithium | 2-Chloro-1-trifluoromethylbenzene | 2-Chloro-3-trifluoromethylbenzaldehyde | Directed ortho-metalation followed by formylation |
| Lithium diisobutylcuprate | 3-Formylbenzoyl chloride (protected) | This compound (after deprotection) | Nucleophilic acyl substitution |
Advanced Synthetic Transformations
Modern synthetic chemistry focuses on developing highly selective and efficient reactions, often employing catalysts and multicomponent strategies to build molecular complexity in a single step.
Catalytic Reactions for Enhanced Selectivity
Catalytic methods offer advantages in terms of efficiency, selectivity, and sustainability. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of substituted benzaldehydes. A two-step, one-pot procedure has been reported where a Weinreb amide is first reduced to a stable hemiaminal intermediate, which then undergoes a palladium-catalyzed cross-coupling with an organolithium reagent to afford a variety of substituted benzaldehydes. rsc.orgthieme-connect.comnih.gov This method demonstrates high functional group tolerance.
Rhodium-catalyzed hydroformylation of vinyl arenes presents another catalytic route to α-aryl aldehydes. nih.govresearchgate.netacs.orgepa.gov This atom-economical process involves the addition of a formyl group and a hydrogen atom across a double bond. While typically producing branched aldehydes, the regioselectivity can be controlled by the choice of ligands. rsc.org A vinyl-substituted isobutyrophenone (B147066) could, in principle, be a substrate for this transformation.
The following table highlights some advanced catalytic reactions for aldehyde synthesis.
| Catalytic System | Substrate | Product | Key Transformation | Yield (%) |
| Pd(dba)₂ / dippf | Aryl bromide, CO, tBuONa | Methyl arenecarboxylate | Methoxycarbonylation | 80-93 acs.org |
| Rh catalyst / TPPTS | Propene, CO, H₂ | Butanal | Hydroformylation | - |
| CuH / Zinc triflate | Vinyl arene, diethoxymethyl acetate | α-Aryl acetal | Formal Hydroformylation | High nih.gov |
Multicomponent Reactions Involving Aldehydes in Complex Molecule Synthesis
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. researchgate.netgoogle.comthieme-connect.comnih.govnih.gov Aromatic aldehydes are common components in many MCRs, leading to the rapid assembly of complex molecular scaffolds.
The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs. researchgate.netbaranlab.orgnih.govnih.govrsc.org The Passerini three-component reaction involves an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. researchgate.netnih.gov The Ugi four-component reaction extends this by incorporating a primary amine to produce a bis-amide. nih.govnih.govrsc.org These reactions are powerful tools for creating diverse libraries of complex molecules starting from simple building blocks, including functionalized benzaldehydes.
Other MCRs involving aromatic aldehydes include the synthesis of pyran, pyridine, and xanthene derivatives. researchgate.netthieme-connect.com For example, a three-component reaction of an aromatic aldehyde, dimedone, and β-naphthol can yield tetrahydrobenzo[α]xanthen-11-one derivatives. researchgate.net While not directly leading to this compound, these examples showcase the utility of aromatic aldehydes in the construction of intricate molecular architectures.
The table below lists examples of multicomponent reactions involving aromatic aldehydes.
| Reaction Name | Components | Product Type |
| Passerini Reaction | Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy amide researchgate.netnih.gov |
| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Bis-amide nih.govnih.govrsc.org |
| Tetrahydrobenzo[α]xanthen-11-one synthesis | Aromatic aldehyde, Dimedone, β-Naphthol | Tetrahydrobenzo[α]xanthen-11-one researchgate.net |
Chemo- and Regioselective Synthesis of Substituted Benzene Derivatives
The synthesis of specifically substituted benzene derivatives like this compound is fundamentally dependent on achieving high levels of chemo- and regioselectivity. Chemoselectivity refers to the ability to react with one functional group in the presence of others, while regioselectivity is the control of the position at which a reaction occurs.
A primary method for synthesizing aromatic ketones is the Friedel-Crafts acylation. In the case of this compound, this would involve the reaction of benzaldehyde with an acylating agent such as isobutyryl chloride, catalyzed by a Lewis acid like aluminum chloride. The regiochemical outcome of this reaction is dictated by the electronic properties of the substituent already present on the aromatic ring—in this case, the aldehyde group (-CHO).
The aldehyde group is an electron-withdrawing group and acts as a deactivator to the aromatic ring for electrophilic aromatic substitution. It directs incoming electrophiles primarily to the meta (3-) position. This directing effect is due to the resonance structures of the carbocation intermediate (the sigma complex), where placing the incoming group at the ortho or para position would result in a destabilizing placement of a positive charge adjacent to the already electron-deficient carbonyl carbon. alexandonian.com Therefore, the acylation of benzaldehyde is expected to yield the 3-substituted product with high regioselectivity. alexandonian.com
Table 1: Regioselectivity in Electrophilic Aromatic Substitution This table illustrates how different substituents on a benzene ring direct incoming electrophiles, a critical factor in the synthesis of compounds like this compound.
| Substituent Type | Examples | Electronic Effect | Directing Influence |
|---|---|---|---|
| Activating Groups | -OH, -OR, -NH2, -R (Alkyl) | Electron-donating | Ortho, Para |
| Deactivating Groups (Halogens) | -F, -Cl, -Br, -I | Electron-withdrawing (Inductive), but lone pairs direct | Ortho, Para |
| Deactivating Groups | -NO2, -CN, -SO3H, -CHO, -COR | Strongly electron-withdrawing | Meta |
Application of Green Chemistry Principles in Synthesis
The application of green chemistry principles is crucial for developing sustainable synthetic routes for fine chemicals. acs.org These principles aim to reduce the environmental impact of chemical processes by focusing on aspects such as atom efficiency, energy consumption, and waste generation.
Atom Economy Maximization
Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. acs.org The ideal reaction has a 100% atom economy.
Addition and rearrangement reactions are inherently atom-economical as all reactant atoms are incorporated into the final product. rsc.orgscranton.edu However, substitution and elimination reactions often generate byproducts, leading to lower atom economy. rsc.org The traditional Friedel-Crafts acylation, while regioselective, suffers from poor atom economy. rsc.org This is because it requires a stoichiometric amount of a Lewis acid catalyst, like aluminum chloride, which is consumed during the reaction and generates a significant amount of waste upon workup. rsc.org
Table 2: Theoretical Atom Economy for the Synthesis of this compound via Friedel-Crafts Acylation This calculation demonstrates the inherent inefficiency of the classical Friedel-Crafts reaction from an atom economy perspective.
| Reactant | Formula | Molecular Weight (g/mol) |
|---|---|---|
| Benzaldehyde | C7H6O | 106.12 |
| Isobutyryl chloride | C4H7ClO | 106.55 |
| Aluminum chloride (catalyst/reagent) | AlCl3 | 133.34 |
| Total Mass of Reactants | 346.01 | |
| Product | Formula | Molecular Weight (g/mol) |
| This compound | C11H12O2 | 176.21 |
| Atom Economy Calculation | (176.21 / 346.01) * 100% = 50.9% |
Note: This calculation assumes the AlCl₃ is a consumed reagent, as it forms a complex with the product and is neutralized during workup, generating waste.
To improve atom economy, modern approaches focus on catalytic rather than stoichiometric reagents. numberanalytics.com Alternative green methods for synthesizing aromatic ketones include the direct C-H oxygenation of alkylbenzenes using air as the oxidant or the deoxygenative coupling of carboxylic acids with alkenes, which can offer higher atom efficiency. chemistryviews.orgnih.gov
Minimization of Auxiliary Substances and Solvents
Chemical syntheses traditionally use large volumes of solvents for dissolving reactants and facilitating reactions, which account for a significant portion of the process mass and environmental impact. skpharmteco.com Green chemistry advocates for minimizing or eliminating these auxiliary substances. skpharmteco.com
Strategies to achieve this include:
Solvent-free reactions: Conducting reactions in the absence of a solvent, often by heating the neat reactants, can drastically reduce waste. academie-sciences.fryoutube.com Microwave irradiation is particularly effective for solvent-free reactions as it provides direct and efficient energy transfer to the reactants. academie-sciences.fr
Use of Greener Solvents: When a solvent is necessary, replacing hazardous solvents like chlorinated hydrocarbons or N,N-Dimethylformamide (DMF) with more benign alternatives is preferred. Water is an excellent green solvent for certain reactions. chemistryviews.orgacs.org For example, visible-light-induced aerobic C-H oxidation to produce aromatic ketones has been successfully performed in water. chemistryviews.org
Solvent Recovery and Recycling: Implementing procedures to capture, purify, and reuse solvents minimizes the need for fresh solvent and reduces waste generation. skpharmteco.comcore.ac.uk
Energy Efficiency Considerations in Reaction Design
Energy efficiency is a key principle of green chemistry, aiming to conduct chemical reactions at ambient temperature and pressure to reduce energy consumption. chemcopilot.compurkh.com This not only lowers operational costs but also minimizes the environmental footprint associated with energy production. purkh.com
Key strategies for improving energy efficiency include:
Catalysis: The most effective way to improve energy efficiency is by using catalysts. Catalysts lower the activation energy of a reaction, allowing it to proceed at a faster rate under milder conditions (lower temperatures and pressures). solubilityofthings.com This can lead to significant energy savings. solubilityofthings.com
Alternative Energy Sources: Microwave-assisted synthesis has emerged as an energy-efficient technique. acs.org Microwaves provide rapid and highly focused heating directly to the reacting molecules, leading to shorter reaction times and reduced energy consumption compared to conventional heating methods like oil baths. acs.org
Process Optimization: Carefully selecting the most efficient reaction pathway and optimizing conditions such as temperature and pressure are crucial for minimizing energy input. purkh.comnumberanalytics.com
Table 3: Comparison of Energy Sources for Chemical Synthesis This table highlights the advantages of modern energy sources in promoting green chemistry.
| Energy Source | Mechanism | Advantages | Disadvantages |
|---|---|---|---|
| Conventional Heating (Oil Bath) | Conductive heating from an external source | Simple setup | Slow, inefficient energy transfer, temperature gradients |
| Microwave Irradiation | Direct heating via dielectric polarization | Rapid, uniform heating, shorter reaction times, higher energy efficiency. acs.org | Requires specialized equipment, potential for localized hot spots |
| Photochemical (Visible Light) | Reaction initiated by light absorption | Can enable reactions at ambient temperature, high selectivity. chemistryviews.org | Requires photoreactive system, may need photosensitizers |
Waste Prevention Strategies in Synthetic Procedures
The foundational principle of green chemistry is waste prevention: it is better to prevent the formation of waste than to treat or clean it up after it has been created. acs.orgtandfonline.com This approach requires a shift from "end-of-pipe" treatments to the design of intrinsically cleaner synthetic processes. rsc.org
In the context of synthesizing this compound, waste prevention strategies involve:
Process Modification and Optimization: Redesigning synthetic routes to maximize atom economy and minimize byproducts is the most effective strategy. tandfonline.com This includes choosing addition reactions over substitution reactions where possible and using highly selective catalysts.
Catalyst Selection: Employing reusable, heterogeneous catalysts can simplify product purification and eliminate waste associated with stoichiometric reagents.
Solvent Management: Adopting solvent-free conditions or using benign, recyclable solvents directly reduces a major source of chemical waste. core.ac.uktandfonline.com
Data-Driven Optimization: Using process data to identify and eliminate sources of inefficiency, such as side reactions or batch failures, can significantly reduce material loss and waste generation. copadata.com
By integrating these principles, the synthesis of this compound and its analogues can be performed in a more sustainable, efficient, and environmentally responsible manner.
Reactivity and Mechanistic Investigations of 3 Isobutyrylbenzaldehyde
Reactions of the Aldehyde Functional Group
The aldehyde group is a primary site for nucleophilic attack due to the electrophilic nature of the carbonyl carbon. Typical reactions would include:
Oxidation: The aldehyde can be readily oxidized to a carboxylic acid (3-isobutyrylbenzoic acid) using common oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like Tollens' reagent or Fehling's solution.
Reduction: The aldehyde can be selectively reduced to a primary alcohol ( (3-isobutyrylphenyl)methanol) using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation would also achieve this transformation.
Nucleophilic Addition: The aldehyde will undergo nucleophilic addition reactions with a variety of nucleophiles. For instance, Grignard reagents (RMgX) would add to the carbonyl to form a secondary alcohol after acidic workup. Similarly, cyanide ions (from HCN) would form a cyanohydrin.
Acetal Formation: In the presence of an alcohol and an acid catalyst, the aldehyde group would react to form an acetal, which can serve as a protecting group.
Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) would convert the aldehyde into an alkene.
Reactions of the Isobutyryl Ketone Moiety
The isobutyryl ketone also possesses an electrophilic carbonyl carbon, though it is generally less reactive than the aldehyde.
Reduction: The ketone can be reduced to a secondary alcohol using strong reducing agents like LiAlH₄ or via catalytic hydrogenation. Selective reduction in the presence of the aldehyde would be challenging but might be achievable under specific conditions.
Nucleophilic Addition: Similar to the aldehyde, the ketone can undergo nucleophilic addition, for example, with Grignard reagents to form a tertiary alcohol.
Enolate Formation: In the presence of a suitable base, the ketone can be deprotonated at the α-carbon to form an enolate. This enolate can then participate in various reactions, such as aldol (B89426) condensations or alkylations.
Haloform Reaction: As the isobutyryl group is a methyl ketone, it would likely undergo the haloform reaction in the presence of a base and a halogen (e.g., I₂, Br₂, or Cl₂) to yield a carboxylate and a haloform (CHI₃, CHBr₃, or CHCl₃).
Electrophilic and Nucleophilic Aromatic Substitutions
The benzene (B151609) ring of 3-isobutyrylbenzaldehyde is substituted with two deactivating, meta-directing groups: the formyl group (-CHO) and the isobutyryl group (-COC(CH₃)₂).
Electrophilic Aromatic Substitution: Due to the presence of two deactivating groups, the aromatic ring is significantly less reactive towards electrophiles than benzene. Electrophilic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, would require harsh reaction conditions. umbreitkatalog.de When substitution does occur, the incoming electrophile would be directed to the positions meta to both existing groups, primarily at the 5-position, and to a lesser extent at the 2-, 4-, and 6-positions, which are ortho or para to one group but meta to the other. The directing effects of the two groups would reinforce substitution at the 5-position.
Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution is generally difficult on an unactivated benzene ring. For a nucleophile to displace a leaving group on the ring, the ring must be activated by strongly electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. nih.govwiley.com In the case of this compound, if a good leaving group (e.g., a halogen) were present on the ring, the two deactivating groups would enhance the ring's electrophilicity, making it more susceptible to nucleophilic attack. The rate and regioselectivity of such a reaction would depend on the position of the leaving group relative to the formyl and isobutyryl substituents.
Exploration of Reactive Intermediates in this compound Transformations
While specific studies on the reactive intermediates of this compound are lacking, general principles allow for the postulation of transient species in its reactions.
Identification and Characterization of Transient Species
The identification and characterization of transient species in the reactions of this compound would likely involve a combination of spectroscopic techniques and trapping experiments.
Spectroscopic Methods: Techniques such as flash photolysis coupled with UV-Vis or IR spectroscopy could be used to detect short-lived intermediates like radicals or excited states in photochemical reactions. NMR spectroscopy at low temperatures could potentially be used to observe less stable intermediates in thermal reactions.
Trapping Experiments: Reactive intermediates can often be "trapped" by adding a reagent that reacts with the intermediate to form a stable, characterizable product. For example, radical intermediates could be trapped using radical scavengers.
Elucidation of Reaction Mechanisms
The elucidation of reaction mechanisms for transformations involving this compound would involve a combination of kinetic studies, isotopic labeling, and computational modeling.
Kinetic Studies: Determining the rate law of a reaction can provide information about the species involved in the rate-determining step.
Isotopic Labeling: Replacing an atom with one of its isotopes (e.g., hydrogen with deuterium) can help to determine which bonds are broken and formed during a reaction. For example, a kinetic isotope effect would be expected in reactions where a C-H bond to the aldehydic proton is broken in the rate-determining step.
Computational Studies: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate the energies of transition states and intermediates, and provide insights into the reaction mechanism at a molecular level.
In the absence of direct experimental data for this compound, the principles outlined above provide a solid foundation for predicting its chemical behavior and for designing experiments to investigate its reactivity and reaction mechanisms.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations on 3-Isobutyrylbenzaldehyde
Quantum chemical calculations are foundational to modern chemical research, providing a means to investigate molecular properties by solving the Schrödinger equation. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to study substituted benzaldehydes and related compounds. nih.gov These calculations can determine optimized molecular geometries, vibrational frequencies, and electronic properties. nih.govepstem.net
For a molecule such as this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), would be a standard approach to obtain reliable geometric and electronic data. nih.gov
The electronic structure of a molecule is key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory is a critical component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.govepstem.net
In addition to FMO analysis, Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps identify electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites, predicting how the molecule will interact with other reagents. nih.gov For this compound, the carbonyl oxygen atoms would be expected to be regions of high electron density (nucleophilic sites), while the aldehydic proton and the carbonyl carbon atoms would be electron-deficient (electrophilic sites).
Reactivity can also be predicted using calculated quantum chemical descriptors. These global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's chemical behavior.
Table 1: Illustrative Global Reactivity Descriptors This table presents a template of typical quantum chemical descriptors that would be calculated to predict reactivity. The values are not specific to this compound and are for illustrative purposes only.
| Parameter | Formula | Interpretation |
| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicator of chemical reactivity and stability. |
| Ionization Potential (I) | -EHOMO | The minimum energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |
| Electrophilicity Index (ω) | χ² / (2η) | A measure of the electrophilic power of a molecule. |
Computational chemistry is instrumental in mapping out the potential energy surface of a chemical reaction. This involves identifying stable intermediates and, crucially, the transition states that connect them. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for a reaction to proceed. nih.govubc.ca
For this compound, reaction pathway modeling could explore various transformations, such as its oxidation, reduction, or participation in condensation reactions. By calculating the structures and energies of reactants, intermediates, transition states, and products, a detailed reaction mechanism can be proposed. chemrxiv.org Methods like coupled-cluster theory or DFT are used to locate and characterize these critical points. nih.gov The characterization of a transition state involves confirming that its structure has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate that leads from reactant to product. ubc.ca The calculated energy of this barrier, the activation energy, is a key determinant of the reaction rate.
Molecular Docking and Dynamics Simulations (if applicable for derivatives)
While this compound itself may not be a primary candidate for drug development, its derivatives could be designed as inhibitors for specific biological targets. Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or enzyme). nih.govnih.gov This method is crucial in structure-based drug design. nih.gov
The process involves placing the ligand in the active site of the receptor and calculating a "scoring function" that estimates the binding affinity, often reported as a free energy of binding (e.g., in kcal/mol). nih.gov For example, derivatives of benzaldehydes and related structures have been evaluated as inhibitors for enzymes like carbonic anhydrases. nih.gov A molecular docking study of a hypothetical bioactive derivative of this compound would predict its binding mode and interaction with key amino acid residues in the target's active site, guiding further chemical modifications to improve potency and selectivity. researchgate.net
Following docking, molecular dynamics (MD) simulations can provide further insight into the stability of the ligand-receptor complex over time. MD simulates the movements and interactions of atoms and molecules, offering a dynamic view of the binding process and the conformational changes that may occur in both the ligand and the receptor.
Table 2: Example of Molecular Docking Results for a Hypothetical Derivative This table illustrates the type of data generated from a molecular docking study. The compound, target, and values are hypothetical and serve as an example.
| Ligand (Derivative) | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Hypothetical Derivative 2g | Topoisomerase I | -8.5 | TYR723, LYS755 | Hydrogen Bond, Pi-Pi Stacking |
| Hypothetical Derivative 2h | Carbonic Anhydrase II | -7.9 | HIS94, THR199 | Metal Coordination, Hydrogen Bond |
| Hypothetical Derivative 2i | Acetylcholinesterase | -9.2 | TRP84, PHE330 | Pi-Pi Stacking, Hydrophobic |
Conformational Analysis and Stereochemical Considerations
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers or rotamers) that can be interconverted by rotation about single bonds. lumenlearning.com For a molecule like this compound, which has several rotatable single bonds—notably the bond between the benzene (B151609) ring and the aldehyde group, and the bonds within the isobutyryl substituent—multiple conformations are possible.
From a stereochemical perspective, this compound is achiral. However, if it were to undergo a reaction that creates a new stereocenter, such as a nucleophilic addition to the aldehyde carbonyl, the existing bulky isobutyryl group could influence the stereochemical outcome of the reaction, a phenomenon known as diastereoselectivity. Conformational analysis of the transition states for the formation of different stereoisomers would be necessary to predict the product distribution. youtube.com
Spectroscopic and Advanced Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For 3-Isobutyrylbenzaldehyde, both ¹H and ¹³C NMR spectroscopy are instrumental in confirming its structural integrity by identifying the different types of protons and carbons present in the molecule.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of this compound, distinct signals are expected for the aldehydic proton, the aromatic protons, and the protons of the isobutyryl group. The aldehydic proton is highly deshielded and is anticipated to appear as a singlet in the downfield region of the spectrum, typically around 9-10 ppm. libretexts.org
The aromatic protons on the benzene (B151609) ring will exhibit complex splitting patterns due to their coupling with each other. Their chemical shifts will be influenced by the electron-withdrawing nature of both the aldehyde and isobutyryl substituents. These protons are expected to resonate in the range of 7.5-8.5 ppm.
The isobutyryl group will show a septet for the methine proton (CH) and a doublet for the two equivalent methyl groups (CH₃). The methine proton is expected to appear at approximately 3.0-3.5 ppm, while the methyl protons will be found further upfield, around 1.1-1.3 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbons of the aldehyde and ketone groups are the most deshielded and are expected to appear in the range of 190-215 ppm. openstax.orgsigmaaldrich.com The aromatic carbons will resonate between 120 and 140 ppm, with the carbon attached to the aldehyde group and the isobutyryl group showing distinct chemical shifts due to the electronic effects of these substituents. The carbons of the isobutyryl group will appear in the upfield region of the spectrum.
Predicted NMR Data for this compound
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aldehydic H | 9.9 - 10.1 | Singlet | 1H |
| Aromatic H | 7.5 - 8.5 | Multiplet | 4H |
| Isobutyryl CH | 3.0 - 3.5 | Septet | 1H |
| Isobutyryl CH₃ | 1.1 - 1.3 | Doublet | 6H |
| ¹³C NMR | Predicted Chemical Shift (ppm) |
| Aldehyde C=O | 192 - 195 |
| Ketone C=O | 200 - 205 |
| Aromatic C | 128 - 140 |
| Isobutyryl CH | 35 - 40 |
| Isobutyryl CH₃ | 18 - 20 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. These methods are particularly useful for identifying the presence of specific functional groups.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show strong absorption bands characteristic of its two carbonyl groups. The C=O stretching vibration of the aromatic aldehyde is typically observed around 1700-1710 cm⁻¹, while the C=O stretch of the ketone is expected at a slightly lower wavenumber, around 1680-1690 cm⁻¹. openstax.orglibretexts.org The presence of an aldehyde is further confirmed by the appearance of two characteristic C-H stretching bands between 2700-2760 cm⁻¹ and 2800-2860 cm⁻¹. openstax.org Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, and the C-H bending vibrations of the isobutyryl group will be seen in the fingerprint region.
Raman Spectroscopy
Raman spectroscopy would provide complementary information. The symmetric stretching of the benzene ring is expected to give a strong signal. The carbonyl stretches are also Raman active, although they are typically weaker than in the IR spectrum.
Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aldehydic C-H Stretch | 2700 - 2760, 2800 - 2860 | Weak to Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| Ketone C=O Stretch | 1680 - 1690 | Strong |
| Aldehyde C=O Stretch | 1700 - 1710 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Studies
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.
For this compound (C₁₁H₁₂O₂), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (176.21 g/mol ). Electron ionization (EI) would likely lead to characteristic fragmentation patterns.
A common fragmentation pathway for aromatic aldehydes is the loss of a hydrogen atom to form a stable [M-1]⁺ ion (m/z 175). Another significant fragmentation would be the loss of the entire formyl group (-CHO), resulting in an [M-29]⁺ ion (m/z 147).
The isobutyryl group can also undergo fragmentation. Alpha-cleavage next to the ketone carbonyl could lead to the formation of an isobutyryl cation [CH(CH₃)₂CO]⁺ at m/z 71 or the loss of this group to give a fragment at m/z 105. Another prominent fragmentation for ketones with gamma-hydrogens is the McLafferty rearrangement, which would result in the loss of propene (C₃H₆) and the formation of a radical cation at m/z 134. openstax.orglibretexts.org
Predicted Mass Spectrometry Fragments for this compound
| m/z | Predicted Fragment Ion |
| 176 | [C₁₁H₁₂O₂]⁺ (Molecular Ion) |
| 175 | [M-H]⁺ |
| 147 | [M-CHO]⁺ |
| 134 | [M-C₃H₆]⁺ (McLafferty Rearrangement) |
| 105 | [C₇H₅O]⁺ |
| 71 | [C₄H₇O]⁺ |
Role in Medicinal Chemistry and Biological Activity Research
3-Isobutyrylbenzaldehyde as a Building Block for Bioactive Scaffolds
No literature was found that describes the use of this compound as a starting material or intermediate in the synthesis of compounds with potential biological activity. There are no documented instances of its incorporation into either heterocyclic (ring structures containing atoms of at least two different elements) or carbocyclic (rings composed solely of carbon atoms) frameworks intended for medicinal applications.
Structure-Activity Relationship (SAR) Studies of Derived Compounds
Consequently, due to the absence of synthesized derivatives from this compound, there are no corresponding Structure-Activity Relationship (SAR) studies. SAR studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. This involves the identification of pharmacophoric elements—the essential molecular features responsible for a drug's activity. Furthermore, no Quantitative Structure-Activity Relationship (QSAR) models, which use statistical methods to correlate chemical structure with biological response, have been developed for any derivatives of this compound.
Bioisosteric Modification Strategies Applied to this compound Derivatives
Bioisosteric modification, a strategy used to alter the properties of a compound by replacing a functional group with another that has similar physical or chemical characteristics, has not been reported in the context of this compound derivatives. This is a direct consequence of the lack of any foundational research identifying bioactive compounds derived from this specific aldehyde.
Impact of Substituent Changes on Ligand-Target Interactions
The substitution pattern of a molecule is a critical determinant of its interaction with a biological target. Alterations to the substituents on the benzaldehyde (B42025) ring of this compound can profoundly impact its binding affinity and selectivity. The introduction of electron-donating or electron-withdrawing groups can modify the electronic character of the aromatic ring, which in turn can influence cation-pi or pi-pi stacking interactions within a protein's binding pocket.
For example, the addition of a hydroxyl or methoxy (B1213986) group could introduce a new hydrogen bond donor or acceptor, potentially increasing binding affinity. Conversely, a bulky substituent could create steric hindrance, preventing the molecule from fitting optimally into the binding site. The strategic placement of a halogen atom, such as fluorine, can enhance binding by forming favorable orthogonal interactions with the target protein. nih.gov
In Vitro Biological Assessment of this compound-Derived Compounds
Cell-Based Assays for Specific Biological Targets (e.g., MDM2/XIAP pathways)
Recent research has identified dual inhibitors of the Murine Double Minute 2 (MDM2) oncoprotein and the X-linked inhibitor of apoptosis protein (XIAP) as promising therapeutic agents for cancer. nih.govresearchgate.net Both MDM2 and XIAP are key cell-survival proteins that are often overexpressed in tumor cells. nih.govnih.gov MDM2 primarily functions to inhibit the p53 tumor suppressor, while XIAP blocks apoptosis by inhibiting caspases. nih.gov The discovery of compounds that can simultaneously target both proteins offers a novel approach to cancer treatment.
In the search for such dual inhibitors, a compound designated as MX69, which features a 4-isobutyrylphenyl moiety, was identified. researchgate.net Although the core scaffold of MX69 is more complex than this compound, the presence of the isobutyrylphenyl group is noteworthy. Subsequent structural optimization of the MX69 scaffold led to the development of more potent analogs. researchgate.net For instance, compound 14 (N-(3,4-Dimethylphenyl)-4-(4-isobutyrylphenyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline-8-sulfonamide) demonstrated a 25-fold increase in potency against the EU-1 acute lymphoblastic leukemia cell line, with an IC50 value of 0.3 µM. researchgate.net
Cell-based assays are crucial for evaluating the biological activity of such compounds. Western blot analysis is a common technique used to assess the impact of these inhibitors on the protein levels of MDM2 and XIAP. researchgate.netnih.gov In studies involving potent dual inhibitors, treatment of cancer cell lines has been shown to cause a dose- and time-dependent downregulation of both MDM2 and XIAP. nih.gov This downregulation is often accompanied by an increase in the expression of p53 and its transcriptional targets, such as p21 and PUMA, leading to cell growth inhibition and apoptosis. nih.gov
| Compound | Target Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| MX69 | EU-1 (Acute Lymphoblastic Leukemia) | 7.5 | researchgate.net |
| Compound 14 | EU-1 (Acute Lymphoblastic Leukemia) | 0.3 | researchgate.net |
Enzyme Inhibition and Receptor Binding Studies
Enzyme inhibition and receptor binding studies are fundamental in vitro assays for characterizing the activity of novel compounds. These assays provide quantitative data on the potency and selectivity of a compound for its intended molecular target. For instance, in the development of inhibitors for enzymes in the nonmevalonate pathway of isoprenoid biosynthesis, a target for herbicides and anti-infective drugs, researchers have elucidated the binding modes of various inhibitor classes. nih.gov While not directly involving this compound, these studies highlight the methodologies used to understand ligand-target interactions at a molecular level, including the investigation of allosteric inhibition mechanisms. nih.gov
Fluorescence polarization (FP) assays are a powerful tool for studying the binding interactions between proteins and other molecules in a high-throughput format. nih.gov In the context of MDM2/XIAP inhibitors, an FP-based high-throughput screening (HTS) was developed to identify compounds that disrupt the interaction between the MDM2 RING protein and the internal ribosome entry site (IRES) of XIAP mRNA. nih.gov This assay was instrumental in identifying the initial hit compounds that were further optimized. nih.gov
Isothermal titration calorimetry (ITC) is another biophysical technique used to directly measure the binding affinity, stoichiometry, and thermodynamic parameters of a ligand binding to a protein. This method provides a comprehensive understanding of the binding event and is often used to validate hits from primary screens.
High-Throughput Screening of Compound Libraries
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large collections of chemical compounds for their biological activity against a specific target. nuvisan.comnih.gov These compound libraries, which can contain hundreds of thousands to millions of diverse small molecules, are screened in automated, miniaturized assays to identify "hits" that warrant further investigation. nuvisan.comstanford.edu
The composition of these libraries is critical to the success of an HTS campaign. They are often designed to be structurally diverse and possess drug-like properties, adhering to principles such as Lipinski's "Rule of Five". stanford.eduthermofisher.com Libraries can be general-purpose diverse collections or focused libraries designed to target specific protein families, such as kinases or G-protein-coupled receptors. thermofisher.com
While there is no specific public information available about a dedicated HTS library of this compound derivatives, compounds with this or similar motifs are likely present in large commercial and proprietary screening collections. A cell-based HTS assay, such as one monitoring the inhibition of a viral cytopathic effect or a specific cellular signaling pathway, could be employed to screen such a library. nih.gov The "hit rate" from such screens, which is the percentage of compounds showing significant activity, is typically low, often less than 1%. nih.govmdpi.com
Following a primary HTS, the identified hits undergo a rigorous validation process, including dose-response studies to determine their potency (e.g., IC50 or EC50 values) and cytotoxicity assays to assess their selectivity. mdpi.comnih.gov Promising hits are then subjected to further medicinal chemistry efforts to optimize their properties and develop them into lead compounds.
| Library Type | Number of Compounds | Screening Format | Reference |
|---|---|---|---|
| Diverse Screening Collection | > 3 Million | 1536-well plates | nuvisan.com |
| Diverse Drug-Like Molecules | 127,500 | 384-well or 1536-well plates | stanford.edu |
| Influenza A Virus (H3N2) Screen | 100,000 | Cell-based assay | nih.gov |
| Maybridge Screening Collection | > 51,000 | Not specified | thermofisher.com |
| Anthelmintic Activity Screen | 2,228 | High-throughput format | mdpi.com |
3 Isobutyrylbenzaldehyde As an Organic Synthesis Intermediate
Utility in Multistep Synthetic Pathways to Complex Molecules
There is a notable absence of published total syntheses of complex natural products or advanced pharmaceutical intermediates where 3-isobutyrylbenzaldehyde is explicitly mentioned as a key building block. The construction of complex molecular architectures typically relies on well-established and readily available starting materials with predictable reactivity. The limited commercial availability and the lack of a significant body of research on this compound may contribute to its infrequent use in such endeavors.
Involvement in Cascade and Tandem Reactions
Cascade or tandem reactions, which involve a sequence of intramolecular or intermolecular transformations occurring in a single pot, are powerful tools in modern organic synthesis for rapidly building molecular complexity. The structure of this compound is theoretically amenable to such reaction sequences. For instance, a selective reaction at the aldehyde, followed by an intramolecular reaction involving the ketone, could lead to the formation of complex heterocyclic or polycyclic frameworks. However, no specific examples of cascade reactions initiated by or involving this compound have been reported in the surveyed literature.
Strategies for Isolation and Purification in Complex Reaction Sequences
The isolation and purification of any chemical compound are highly dependent on the specific reaction mixture. In the context of a potential synthesis involving this compound, standard chromatographic techniques such as column chromatography would likely be the primary method for its separation from other reactants, reagents, and byproducts. The choice of eluent would be determined by the polarity of the other components in the mixture.
Crystallization could also be a viable purification method, provided a suitable solvent system can be identified. The general strategies for the purification of aromatic ketones and aldehydes would apply, but specific protocols for this compound in the context of a complex reaction sequence are not available.
Academic Applications in Fine Chemical Synthesis
While academic research often explores the utility of novel building blocks for the synthesis of fine chemicals, there is no significant body of academic work centered on the applications of this compound. Its potential as a scaffold for creating libraries of compounds for biological screening or as a precursor to specialized materials has not been a focus of published academic research.
Future Perspectives and Emerging Research Avenues
Integration of Artificial Intelligence and Machine Learning in Chemical Design
The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis and materials discovery. mit.eduresearchgate.net For a molecule like 3-Isobutyrylbenzaldehyde, these computational tools offer the potential to significantly accelerate research and development.
Predictive Synthesis and Retrosynthesis: AI-driven platforms are increasingly capable of predicting the outcomes of chemical reactions with a high degree of accuracy. rsc.orgrsc.org For the synthesis of this compound, ML models could analyze vast datasets of similar acylation and formylation reactions to predict optimal catalysts, solvents, and temperature conditions, thereby maximizing yield and minimizing byproducts. Furthermore, retrosynthesis software, which uses AI to identify potential synthetic pathways from a target molecule, could propose novel and more efficient routes to this compound and its derivatives. mdpi.comacs.org These tools can analyze complex molecular structures and suggest disconnections that might not be obvious to a human chemist, potentially leading to more economical and sustainable manufacturing processes. mdpi.com
Generative Models for Novel Derivatives: AI can also be used in a generative capacity to design new molecules with desired properties. By learning the structure-activity relationships from known compounds, a generative model could propose novel derivatives of this compound with enhanced biological activity or specific material properties. This approach could significantly shorten the discovery timeline for new pharmaceuticals or functional materials.
| Computational Approach | Application to this compound | Potential Benefit |
| Machine Learning | Prediction of optimal reaction conditions for synthesis. | Increased yield, reduced byproducts. |
| Retrosynthesis AI | Identification of novel and efficient synthetic routes. | More cost-effective and sustainable production. |
| Generative Models | Design of new derivatives with desired properties. | Accelerated discovery of new functional molecules. |
Development of Sustainable Synthetic Methodologies
In line with the principles of green chemistry, a major focus of future research will be the development of more sustainable methods for synthesizing aromatic ketones like this compound. benthamdirect.com This involves a shift away from traditional methods that often rely on harsh conditions and hazardous reagents.
Greener Reaction Conditions: Research is actively exploring the use of environmentally benign solvents, such as water or bio-derived solvents, to replace traditional volatile organic compounds in reactions like Friedel-Crafts acylation. arkat-usa.org Additionally, energy-efficient techniques such as microwave-assisted synthesis are being investigated to reduce reaction times and energy consumption. nih.gov
Atom Economy and Waste Reduction: Future synthetic strategies will prioritize atom economy, aiming to incorporate the maximum number of atoms from the reactants into the final product. mdpi.com This can be achieved through the design of catalytic cycles that minimize waste generation. For instance, developing catalytic systems that can be easily recovered and reused would significantly improve the sustainability of the synthesis of this compound. researchgate.net
Exploration of Novel Catalytic Systems for Functionalization
The development of new and highly selective catalysts is paramount for unlocking the full potential of this compound as a chemical intermediate.
C-H Functionalization: A significant area of research is the direct functionalization of carbon-hydrogen (C-H) bonds. nih.gov For this compound, this would involve the use of transition-metal catalysts, such as those based on palladium or ruthenium, to selectively activate and modify the C-H bonds of the aromatic ring. rsc.orgresearchgate.net This approach would allow for the direct introduction of new functional groups without the need for pre-functionalized starting materials, leading to more efficient and versatile synthetic routes.
Asymmetric Catalysis: For applications in pharmaceuticals and other life sciences, the chirality of a molecule is often critical. The development of chiral catalysts for the synthesis and modification of this compound could enable the production of specific stereoisomers. niigata-u.ac.jp This is a key area of research for producing enantiomerically pure compounds with desired biological activities.
Photocatalysis: The use of light to drive chemical reactions, known as photocatalysis, is another promising area. researchgate.net Photocatalytic systems could offer mild and highly selective ways to functionalize this compound and its derivatives, often under ambient temperature and pressure.
| Catalytic Approach | Description | Relevance to this compound |
| C-H Functionalization | Direct modification of C-H bonds on the aromatic ring. | Efficient introduction of new functional groups. |
| Asymmetric Catalysis | Use of chiral catalysts to produce specific stereoisomers. | Synthesis of enantiomerically pure derivatives for biological applications. |
| Photocatalysis | Use of light to drive chemical reactions. | Mild and selective functionalization under environmentally friendly conditions. |
Potential Applications in Advanced Materials Science
While primarily used as a synthetic intermediate, the unique structure of this compound, featuring both an aldehyde and a ketone group on an aromatic ring, suggests potential applications in the field of advanced materials science. cdnsciencepub.com
Polymer Synthesis: Aldehyde-containing molecules are valuable monomers for the synthesis of various polymers. researchgate.netscribd.com this compound could potentially be used as a building block for novel polymers with tailored thermal, mechanical, or optical properties. For example, it could be incorporated into phenolic resins as a non-toxic alternative to formaldehyde. rsc.org Its bifunctional nature could also allow for the creation of cross-linked polymers with enhanced stability.
Functional Materials: The aromatic ketone moiety is a common feature in photoinitiators used in 3D printing and other photopolymerization processes. While this compound itself may not be a potent photoinitiator, it could serve as a precursor for the synthesis of more complex molecules with enhanced photoactivity. Furthermore, aromatic aldehydes are used in the synthesis of conjugated polymers for organic electronics. With appropriate modifications to extend its conjugated system, derivatives of this compound could be explored for applications in this area.
Q & A
Q. How to ensure reproducibility in scaled-up synthesis of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
